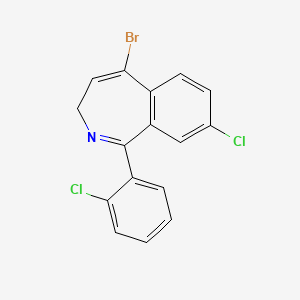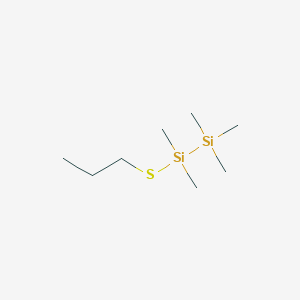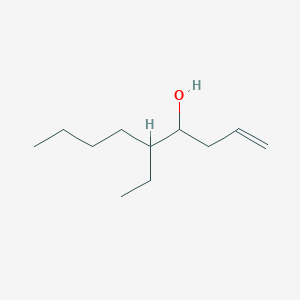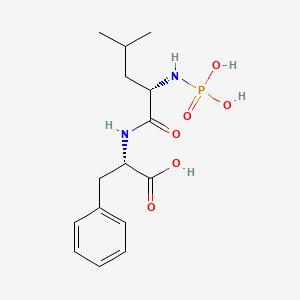
5-Oxo-L-prolyl-L-prolyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-L-prolyl-L-prolyl-L-prolinamide is a synthetic compound that belongs to the class of peptides It is characterized by the presence of three proline residues, with the first proline being modified to include a 5-oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino groups of the proline residues to prevent unwanted side reactions. The first step involves the formation of 5-oxo-L-proline, which is achieved through the oxidation of L-proline. This is followed by the coupling of the 5-oxo-L-proline with L-proline and L-prolinamide using peptide coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified using chromatographic techniques .
化学反応の分析
Types of Reactions
5-Oxo-L-prolyl-L-prolyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The 5-oxo group can be further oxidized under strong oxidative conditions.
Reduction: The 5-oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
5-Oxo-L-prolyl-L-prolyl-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-Oxo-L-prolyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways .
類似化合物との比較
Similar Compounds
5-Oxo-L-proline: A precursor to 5-Oxo-L-prolyl-L-prolyl-L-prolinamide, involved in similar biological processes.
Protirelin: A synthetic analogue of thyrotropin-releasing hormone, used in diagnostic tests.
Uniqueness
This compound is unique due to its specific sequence of three proline residues and the presence of a 5-oxo group.
特性
CAS番号 |
78058-04-5 |
|---|---|
分子式 |
C15H22N4O4 |
分子量 |
322.36 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H22N4O4/c16-13(21)10-3-1-7-18(10)15(23)11-4-2-8-19(11)14(22)9-5-6-12(20)17-9/h9-11H,1-8H2,(H2,16,21)(H,17,20)/t9-,10-,11-/m0/s1 |
InChIキー |
HNEABOKGLREENG-DCAQKATOSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N3CCC[C@H]3C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N3CCCC3C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


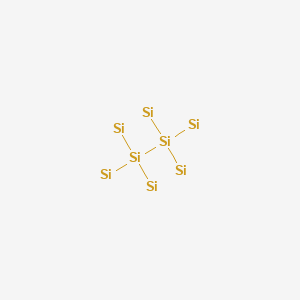
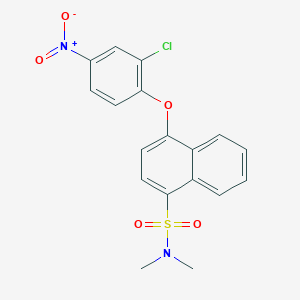
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
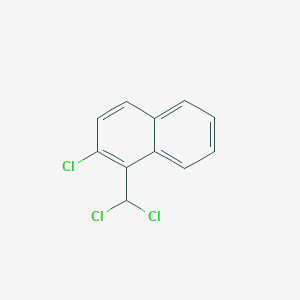
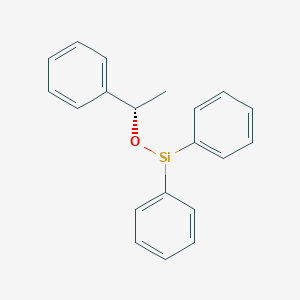

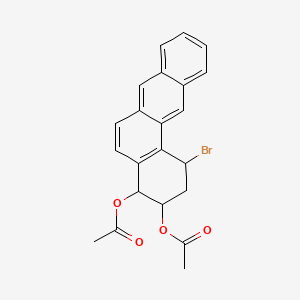

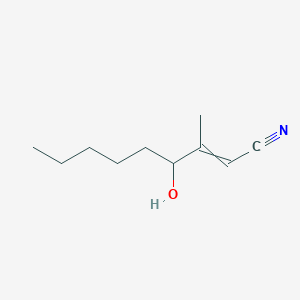
stannane](/img/structure/B14430314.png)
